molecular formula C14H13BrO2 B124954 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one CAS No. 72337-73-6

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one

Cat. No.: B124954
CAS No.: 72337-73-6
M. Wt: 293.15 g/mol
InChI Key: XCOAABZEUNQHQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves the etherification of β-naphthol with methanol in the presence of sulfuric acid to form β-methoxynaphthalene. This intermediate is then reacted with a brominating agent to introduce the bromine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of naphthyl alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, along with a propanone group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOAABZEUNQHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509042
Record name 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72337-73-6
Record name 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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